Isobutylamine Hydrochloride
Overview
Description
Isobutylamine Hydrochloride is a chemical compound that has been studied for its structural characteristics and reactions with other substances. While specific studies directly addressing all aspects of Isobutylamine Hydrochloride are limited, related research provides insights into its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of compounds related to Isobutylamine Hydrochloride involves various chemical reactions. For instance, the accidental creation of isobutyltin(IV) dichloride hydroxide as a side product from the reaction of isobutyltin(IV) trichloride with moisture in N,N-dimethylformamide showcases the complexity and unexpected outcomes that can occur in chemical syntheses (Reuter & Ye, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to Isobutylamine Hydrochloride has been analyzed through various techniques. The structural characterization of a dimeric N,N-dimethylformamide solvate of isobutyltin(IV) dichloride hydroxide reveals a central four-membered rhombic Sn-O ring and tin atoms with a distorted octahedral coordination, indicating the complexity of molecular structures that can be related to the study of Isobutylamine Hydrochloride (Reuter & Ye, 2013).
Chemical Reactions and Properties
Chemical reactions involving Isobutylamine and its derivatives can be complex. For example, the reaction of isobutylamine with borane to form a highly reactive trialkylamine−borane reagent for hydroborations highlights the reactivity of isobutylamine derivatives and their potential in chemical synthesis (Brown, Kanth, & Zaidlewicz, 1999).
Physical Properties Analysis
The analysis of physical properties such as surface tension of isobutylamine and its derivatives provides insight into the interaction of these molecules with their environment. The study of surface tensions of aqueous solutions of isobutanol, isobutylamine, and L-valine reveals the effects of hydrophobic interactions at the surface (Gliński, Chavepeyer, & Platten, 2001).
Chemical Properties Analysis
The chemical properties of Isobutylamine Hydrochloride and related compounds involve their reactivity and interactions with other chemicals. For example, the corrosion inhibition of mild steel in hydrochloric acid solution by tributylamine highlights the potential chemical interactions and protective properties of amine derivatives (Bastidas, Polo, Cano, & Torres, 2000).
Scientific Research Applications
Qualitative and Quantitative Analysis
Isobutylamine Hydrochloride is subject to qualitative and quantitative tests, which are essential in validating its purity and concentration in various applications. These tests are crucial in research settings, particularly in the pharmaceutical industry. For instance, Feldmann et al. (1961) conducted qualitative tests and quantitative assay procedures for isobucaine hydrochloride, a derivative of Isobutylamine Hydrochloride, highlighting the significance of these methods in drug formulation and analysis (Feldmann, Hefferren, Koehler, & Reasenberg, 1961).
Surface Property Studies
The study of surface properties of solutions containing Isobutylamine Hydrochloride is another research application. Gliński et al. (2001) investigated the surface tensions of aqueous solutions of isobutylamine, among others, which contributes to understanding the interactions at the molecular level, particularly the hydrophobic parts of the molecules (Gliński, Chavepeyer, & Platten, 2001).
Corrosion Inhibition Research
In the field of materials science, research into corrosion inhibition is a significant application area for compounds like Isobutylamine Hydrochloride. For example, Bastidas et al. (2000) explored the use of tributylamine, a compound similar to Isobutylamine, as a corrosion inhibitor for mild steel in hydrochloric acid, providing insights into its potential use in protecting metals (Bastidas, Polo, Cano, & Torres, 2000).
Biomedical Applications
Isobutylamine Hydrochloride plays a role in the biomedical field, particularly in enzyme studies. Parry and Li (1997) discovered a two-component enzyme system in Streptomyces viridifaciens that catalyzes the oxidation of isobutylamine to isobutylhydroxylamine, highlighting the biochemical processes involving this compound (Parry & Li, 1997).
Chemical Synthesis and Reactions
Isobutylamine Hydrochloride is also pertinent in chemical synthesis and reaction studies. For instance, Delamare et al. (2022) discussed the modification of an isobutyl side chain in drugs, where Isobutylamine can play a role, thus contributing to pharmaceutical research and development (Delamare, Naulet, Kauffmann, Guichard, & Compain, 2022).
Mechanism of Action
Target of Action
Isobutylamine is an organic chemical compound, specifically an amine, with the formula (CH3)2CHCH2NH2 . It is one of the four isomeric amines of butane It is known to bind to taar3 in mice and can trigger sexual behavior in male mice dependent on the cluster of taar2 through taar9 .
Mode of Action
It is known that it interacts with its targets, such as taar3, to induce certain behaviors in mice
Biochemical Pathways
It is known to be the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that it may play a role in amino acid metabolism.
Pharmacokinetics
It is known to be a colorless liquid and is miscible in water , which may influence its absorption and distribution in the body
Result of Action
It is known to trigger certain behaviors in mice when it binds to taar3 . More research is needed to describe the molecular and cellular effects of the compound’s action.
Safety and Hazards
Isobutylamine Hydrochloride is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep the container tightly closed .
Relevant Papers
There are several papers available that discuss Isobutylamine and its derivatives. For example, a paper titled “Synthesis of β-Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N−H Heterocycles” discusses the use of Isobutylamine in the synthesis of β-Diamine Building Blocks . More papers can be found on academic databases like Semantic Scholar .
properties
IUPAC Name |
2-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNBEHEFWDHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964667 | |
Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5041-09-8 | |
Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8H0OJB3OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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